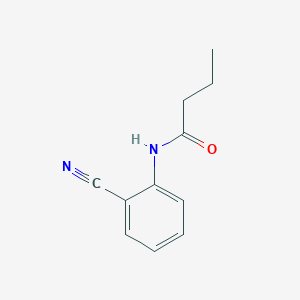
(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone, also known as JNJ-40411813, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as an analgesic and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of (3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It also has affinity for dopamine D2 receptors and alpha-2 adrenergic receptors. By modulating these neurotransmitter systems, this compound may regulate mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in certain regions of the brain. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. Additionally, this compound has been found to reduce inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone has several advantages for lab experiments. It has high selectivity and potency for its target receptors, which allows for precise modulation of neurotransmitter systems. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, this compound has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It also has some off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on (3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone. One direction is to further investigate its potential therapeutic applications in psychiatric and neurodegenerative disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis method of (3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone involves the reaction of (3,5-dichloro-4-methoxyphenyl)acetic acid and 4-(4-pyridin-4-ylpiperazin-1-yl)benzaldehyde in the presence of a reducing agent. The resulting intermediate is then treated with a coupling reagent to yield the final product. This method has been optimized to yield high purity and high yield of this compound.
Propiedades
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-24-16-14(18)10-12(11-15(16)19)17(23)22-8-6-21(7-9-22)13-2-4-20-5-3-13/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKRHUXVUPJGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide](/img/structure/B7644569.png)

![N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644580.png)




![5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide](/img/structure/B7644606.png)

![N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide](/img/structure/B7644616.png)
![6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B7644630.png)
![2-(2-chloro-4-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644632.png)
![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]phthalazin-1-amine](/img/structure/B7644636.png)